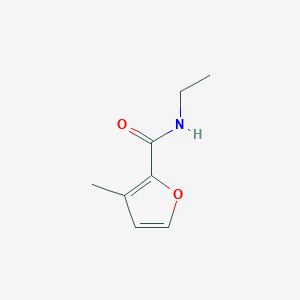![molecular formula C14H18N4O B7458498 3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide](/img/structure/B7458498.png)
3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide, also known as PIMBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PIMBA is a small molecule that belongs to the class of benzamides, and it has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of 3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide is not fully understood, but it has been shown to interact with various proteins and enzymes, including histone deacetylases, G protein-coupled receptors, and ion channels. 3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide has been shown to modulate the activity of these proteins, leading to its biological effects.
Biochemical and Physiological Effects:
3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-apoptotic effects. 3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide has also been shown to regulate the expression of various genes and proteins involved in cell signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide has several advantages for lab experiments, including its small size, stability, and ability to penetrate cell membranes. However, 3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide also has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide, including its potential applications in drug development, its mechanism of action, and its interactions with other proteins and enzymes. Further studies are also needed to determine the optimal conditions for the synthesis of 3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide and its potential toxicity in vivo. Additionally, the potential use of 3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide in combination with other drugs or therapies should be explored to enhance its therapeutic effects.
In conclusion, 3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide is a promising compound that has potential applications in various fields of scientific research. Further studies are needed to fully understand its mechanism of action and explore its potential applications in drug development.
Métodos De Síntesis
3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide can be synthesized using different methods, including the reaction of 3-aminopropylimidazole with 3-bromopropylbenzamide, which yields 3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide as a white solid. Another method involves the reaction of 3-aminopropylimidazole with 3-(chloromethyl)benzamide. The yield of 3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide can be improved by optimizing the reaction conditions, such as temperature, time, and solvent.
Aplicaciones Científicas De Investigación
3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and cardiovascular diseases. In cancer research, 3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, 3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide has been shown to have neuroprotective effects and improve cognitive function. In cardiovascular diseases, 3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide has been shown to improve heart function and reduce damage caused by ischemia-reperfusion injury.
Propiedades
IUPAC Name |
3-[(3-imidazol-1-ylpropylamino)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c15-14(19)13-4-1-3-12(9-13)10-16-5-2-7-18-8-6-17-11-18/h1,3-4,6,8-9,11,16H,2,5,7,10H2,(H2,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGDBRMTUNWSLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)CNCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-ethylbicyclo[2.2.2]octane-2-carboxamide](/img/structure/B7458426.png)



![2-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylethanol](/img/structure/B7458448.png)


![2-methylpropyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7458476.png)

![2-Methoxy-4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl methyl ether](/img/structure/B7458507.png)
![4-[(3-Imidazol-1-ylpropylamino)methyl]benzonitrile](/img/structure/B7458509.png)

![1-[2-(N-methylanilino)acetyl]imidazolidin-2-one](/img/structure/B7458518.png)